molecular formula C9H11ClN2O B1406829 5-methoxy-2-methyl-1H-benzimidazole hydrochloride CAS No. 92799-40-1

5-methoxy-2-methyl-1H-benzimidazole hydrochloride

Cat. No.: B1406829
CAS No.: 92799-40-1
M. Wt: 198.65 g/mol
InChI Key: ULPFZAZFMWMOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methyl-1H-benzimidazole hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . The hydrochloride salt is then obtained by treating the benzimidazole with hydrochloric acid.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling methods. For instance, the oxidation of Schiff intermediates derived from substituted aromatic diamines and aromatic aldehydes using catalytic amounts of cerium(IV) and hydrogen peroxide has been reported to yield benzimidazoles in good yields .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methoxy-2-methyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFZAZFMWMOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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